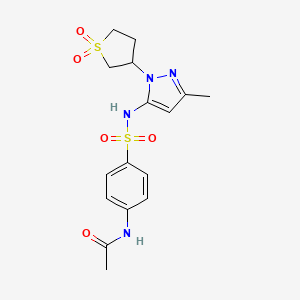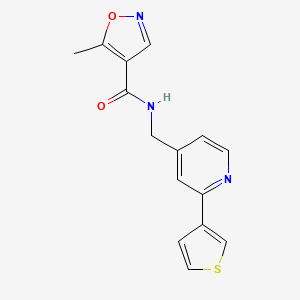![molecular formula C15H14N2O3 B2464032 N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2309732-06-5](/img/structure/B2464032.png)
N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzodioxine family, which is known for its diverse biological activities.
作用機序
Target of Action
The primary targets of N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide are Tyrosine-protein kinase ABL1 and Tyrosine-protein kinase transforming protein Abl . These proteins play a crucial role in cell differentiation, cell division, cell adhesion, and stress response.
Mode of Action
The compound interacts with its targets through hydrogen bonds between the amine and amide, and amide and pyrimidine atoms . This interaction leads to changes in the conformation and activity of the target proteins, thereby influencing cellular processes.
Pharmacokinetics
The compound’s structure suggests that it may have strongN–H⋯O hydrogen bonds , which could influence its absorption and distribution . More research is needed to understand its metabolism, excretion, and overall impact on bioavailability.
実験室実験の利点と制限
N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and is commercially available. It has also been shown to exhibit low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation of N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the scientific research of N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has been shown to exhibit neuroprotective properties and may have the potential to slow or halt the progression of these diseases. Another area of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has been shown to improve insulin sensitivity and reduce adiposity in animal models. Further studies are needed to explore the therapeutic potential of N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide in these and other diseases.
合成法
The synthesis of N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide involves a multi-step process. The first step involves the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid, which is then reacted with 4-methyl-3-pyridylamine to obtain the desired compound. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been investigated for its potential use in the treatment of cancer, metabolic disorders, and cardiovascular diseases. The scientific research application of N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is diverse, and ongoing studies continue to explore its potential uses.
特性
IUPAC Name |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-5-6-16-9-12(10)17-15(18)11-3-2-4-13-14(11)20-8-7-19-13/h2-6,9H,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTJAGZGYABSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=C3C(=CC=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2463950.png)

![[4-(6-Fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2463953.png)

![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2463955.png)
![methyl 5-((3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2463956.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2463957.png)

![3-(4-bromophenyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-3-ol](/img/structure/B2463963.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2463965.png)
![4-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2463966.png)
![2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B2463968.png)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2463969.png)